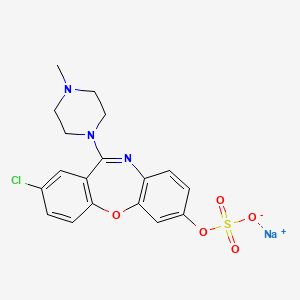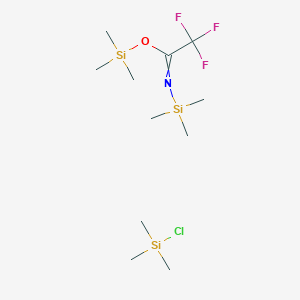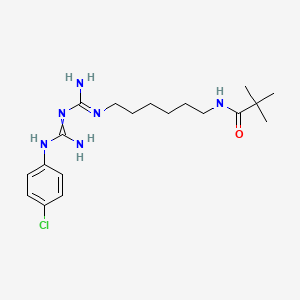![molecular formula C23H27ClN2O4 B13857992 N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an indolium moiety, a butadienyl linkage, and a dimethylaniline group, making it a versatile molecule in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate typically involves a multi-step process. One common method includes the condensation of N,N-dimethylaniline with a suitable indole derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the indolium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product. The use of perchlorate as a counterion is crucial for the stabilization of the indolium ion in the final compound.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aniline and indolium moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, indole derivatives, and quinonoid compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-2-yl)buta-1,3-dienyl]aniline
- 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline
Uniqueness
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate stands out due to its unique structural features, such as the presence of the indolium ion and the butadienyl linkage, which confer distinct electronic and photophysical properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes.
特性
分子式 |
C23H27ClN2O4 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C23H27N2.ClHO4/c1-23(2)20-11-7-8-12-21(20)25(5)22(23)13-9-6-10-18-14-16-19(17-15-18)24(3)4;2-1(3,4)5/h6-17H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
YEZRMIFMBREUKB-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)





![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)
